molecular formula C21H26N2O4 B2894730 3,5-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide CAS No. 953935-30-3

3,5-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide

Cat. No. B2894730
CAS RN: 953935-30-3
M. Wt: 370.449
InChI Key: VWPAEQLBLOETIL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzamides in general can undergo various chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents .

Scientific Research Applications

Antipsychotic Potential

3,5-Dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide and its related compounds have been studied for their potential antipsychotic properties. Research indicates that these benzamides exhibit a high affinity for dopamine D2 receptors and show promising inhibition of apomorphine-induced behavioral responses, suggesting a potential for antipsychotic applications with a lower risk of inducing extrapyramidal side effects at effective doses (Högberg et al., 1990).

Anti-tubercular Activity

A series of benzamide derivatives have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. Several of these compounds have shown promising activity with low cytotoxicity, indicating potential for anti-tubercular drug development (Nimbalkar et al., 2018).

Anti-cancer Properties

Research on novel benzamide derivatives has revealed their effectiveness against cancer stem cells, particularly in colon cancer. These compounds have demonstrated significant in vitro anti-proliferative effects and the ability to arrest cancer cells at specific phases, suggesting potential for cancer therapy (Bhat et al., 2016).

Dopamine D2 Receptor Ligands

The development of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides has provided high-affinity ligands for CNS dopamine D2 receptors. These compounds, especially the fluorinated derivatives, offer potential for in vivo studies related to the dopamine system, including positron emission tomography (PET) applications (Bishop et al., 1991).

Antiulcer Activities

Acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for their antiulcer properties. Certain derivatives have shown significant activity in preventing stress-induced gastric ulceration in rats, presenting a new avenue for antiulcer medication development (Hosokami et al., 1992).

Catalyst in Organic Synthesis

Benzamide derivatives have been utilized as efficient catalysts in the synthesis of various organic compounds under environmentally benign conditions. Their application in catalysis demonstrates the versatility of benzamides in organic synthesis and potential for green chemistry initiatives (Ighilahriz-Boubchir et al., 2017).

properties

IUPAC Name

3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-25-18-12-17(13-19(14-18)26-2)21(24)22-8-9-23-10-11-27-20(15-23)16-6-4-3-5-7-16/h3-7,12-14,20H,8-11,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPAEQLBLOETIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(2-(2-phenylmorpholino)ethyl)benzamide

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